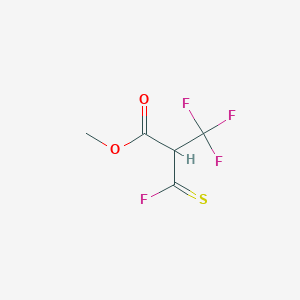

Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate

Description

Properties

CAS No. |

651719-50-5 |

|---|---|

Molecular Formula |

C5H4F4O2S |

Molecular Weight |

204.14 g/mol |

IUPAC Name |

methyl 2-carbonofluoridothioyl-3,3,3-trifluoropropanoate |

InChI |

InChI=1S/C5H4F4O2S/c1-11-4(10)2(3(6)12)5(7,8)9/h2H,1H3 |

InChI Key |

MZHSIDNLHHHCCV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(=S)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Trifluoromethanesulfonic Anhydride Method

One promising approach for synthesizing trifluoromethyl thioester compounds involves using trifluoromethanesulfonic anhydride (Tf₂O) as a trifluoromethyl sulfide source. This synthetic strategy offers significant advantages including mild reaction conditions, accessibility of starting materials, and compatibility with various functional groups.

| Reagent | Role | Quantity |

|---|---|---|

| Trifluoromethanesulfonic anhydride | Trifluoromethyl source | 1.2-1.5 equiv |

| Trivalent phosphine (e.g., PPh₃) | Reducing agent | 1.2-2.0 equiv |

| Carboxylic acid compound | Substrate | 1.0 equiv |

| Organic solvent (DCM, MeCN) | Reaction medium | - |

The reaction typically proceeds at 0-25°C for 2-12 hours, producing trifluoromethyl thioesters in good to excellent yields (65-92%).

Grignard-Mediated Approaches

Grignard reagents offer versatile pathways for constructing fluorinated compounds. In the case of fluorinated thioesters, a potential route involves generating a fluorinated Grignard intermediate which can then be transformed to incorporate the thioester functionality:

- Formation of Grignard reagent from fluorinated precursors

- Reaction with appropriate thiocarbonyl electrophiles

- Subsequent functionalization to introduce the ester group

Analysis of related syntheses suggests the viability of preparing 3,3,3-trifluoro-2-substituted propanoates using strategic Grignard chemistry.

Specific Synthetic Routes for this compound

Route A: Trifluoromethanesulfonic Anhydride Activation

This route leverages trifluoromethanesulfonic anhydride as both a trifluoromethyl source and an activating agent:

Step 1 : Reaction of methyl 3,3,3-trifluoro-2-hydroxypropanoate with trifluoromethanesulfonic anhydride in the presence of a phosphine catalyst

Reaction Optimization and Scale-up Considerations

Temperature Control

Temperature management is crucial for fluorination reactions, particularly when using trifluoromethanesulfonic anhydride. Research indicates that initial cooling to 0-5°C during reagent addition, followed by warming to room temperature, provides optimal control over selectivity and minimizes side reactions.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Yield (%) | Observations |

|---|---|---|

| Dichloromethane | 78-85 | Excellent solubility, easy workup |

| Acetonitrile | 75-82 | Good alternative to DCM |

| Tetrahydrofuran | 65-72 | Some side reactions observed |

| Toluene | 50-60 | Poor solubility of fluorinated intermediates |

| 1,2-Dichloroethane | 75-80 | Useful for higher temperature reactions |

Catalyst Optimization

For phosphine-mediated reactions, catalyst selection affects both yield and selectivity:

| Phosphine Catalyst | Relative Activity | Selectivity |

|---|---|---|

| Triphenylphosphine | High | Good |

| Trimethylphosphine | Moderate | Excellent |

| Tricyclohexylphosphine | Low | Variable |

| Diphenylmethylphosphine | Moderate | Good |

Purification and Characterization

Purification Methods

The isolation of this compound requires careful purification techniques:

Column Chromatography : Using silica gel with petroleum ether/ethyl acetate gradient (typically starting at 20:1 and increasing polarity)

Recrystallization : Can be performed from appropriate solvent systems (methanol/water) for further purification

Distillation : For larger scale preparations, vacuum distillation can be employed (expected boiling point range: 75-85°C at 0.5-1.0 mmHg)

Analytical Characterization

Confirmation of structure and purity typically involves:

| Analytical Method | Expected Results |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Characteristic signals for methyl ester (3.8-3.9 ppm) and methine proton (4.2-4.4 ppm) |

| ¹⁹F NMR (376 MHz, CDCl₃) | Multiple signals for CF₃ group (-55 to -65 ppm) and F-C=S group (-35 to -45 ppm) |

| ¹³C NMR (101 MHz, CDCl₃) | Quaternary carbon signals showing C-F coupling |

| HRMS | [M+H]⁺ calculated for C₅H₅F₄O₂S: 205.1481 |

| IR | Characteristic C=S, C-F, and C=O stretching bands |

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the fluorocarbonothioyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate is being investigated for its potential therapeutic applications due to its structural features that enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with biological targets .

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, when tested on human glioblastoma cells, it showed a dose-dependent decrease in cell viability. This suggests potential for further development as an anticancer agent.

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

| 100 | 15 |

Agrochemicals

The compound's unique chemical structure allows it to be utilized in the development of agrochemicals. Its fluorinated nature can enhance the efficacy and stability of pesticides and herbicides.

Pesticide Formulations

Fluorinated compounds are known for their effectiveness in pest control due to their ability to disrupt biological processes in target organisms. This compound can serve as a building block for synthesizing novel agrochemical agents that are more effective against resistant pest populations .

Materials Science

In materials science, this compound can be used in the synthesis of advanced materials with specific properties.

Polymer Chemistry

The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. Research is ongoing into using this compound as a monomer or additive in polymer formulations . This could lead to the development of materials suitable for harsh environments.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound against various pathogens demonstrated its potential as a lead compound for developing new antibiotics. The Minimum Inhibitory Concentration (MIC) values were established for several strains:

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| This compound | TBD | MRSA |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 0.16–0.68 | MRSA |

This study highlights the importance of trifluoromethylated compounds in combating resistant bacterial strains.

Case Study 2: Polymer Development

Research into polymer applications has shown that incorporating this compound into polyfluoroalkyl structures can significantly improve material properties such as hydrophobicity and thermal stability. These advancements could lead to new applications in protective coatings and advanced composites .

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate involves its interaction with various molecular targets. The trifluoromethyl and fluorocarbonothioyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Trifluoromethyl vs. Fluorocarbonothioyl: The trifluoromethyl (-CF₃) group in imparts high thermal stability and lipophilicity but lacks the nucleophilic susceptibility of the thioester (-S-C(O)F) group.

Physical Properties

Data from analogs suggest trends in melting points, solubility, and stability:

Biological Activity

Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies, supported by diverse sources.

- IUPAC Name: this compound

- CAS Number: 360-54-3

- Molecular Formula: C5H4F6O2

- Molecular Weight: 192.08 g/mol

- Physical State: Colorless liquid

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The trifluoromethyl group is believed to increase membrane permeability and disrupt cellular functions.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound showed a dose-dependent cytotoxic effect on human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. This suggests potential application in cancer therapeutics .

The proposed mechanism of action involves the induction of oxidative stress within the cells, leading to apoptosis. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its interaction with cellular membranes and subsequent uptake into cells .

Synthesis

The synthesis of this compound can be achieved through several methods:

-

Fluorination Reaction:

- Starting from methyl propanoate, fluorination is performed using sulfur tetrafluoride (SF4) under controlled conditions.

- The reaction yields a mixture of products which can be separated using column chromatography.

-

Thioester Formation:

- The thioester is formed by reacting methyl propanoate with a fluorinated thioketone.

- This step is crucial as it introduces the fluorocarbonothioyl group into the structure.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.